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Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition

pore (mPTP) opening, with a mechanism of action that is independent of Cyclophilin D (CypD)

[1][2][3][4][5][6]. The mPTP is a multiprotein complex in the inner mitochondrial membrane, and

its dysregulated opening is a key event in several forms of cell death and has been implicated

in the pathogenesis of various neurodegenerative diseases, including Alzheimer's Disease,

Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS)[4][5][7][8][9][10][11][12]. By

inhibiting mPTP opening, ER-000444793 presents a valuable tool for studying mitochondrial

dysfunction in these disease models and as a potential therapeutic lead.

These application notes provide a comprehensive overview of ER-000444793, its mechanism

of action, protocols for its use in key in vitro assays, and a rationale for its application in

neurodegenerative disease models.

Mechanism of Action
ER-000444793 directly inhibits the mitochondrial permeability transition pore. Unlike the well-

known mPTP inhibitor Cyclosporin A (CsA), which acts by binding to and inhibiting the matrix
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protein Cyclophilin D (CypD), ER-000444793's inhibitory action does not involve CypD[1][2][4]

[5]. This makes it a specific tool to investigate the role of the mPTP in a CypD-independent

manner, helping to dissect the complex regulation of the pore. The primary effect of ER-
000444793 is the potent and dose-dependent inhibition of calcium (Ca²⁺)-induced mPTP

opening[1][6].
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Caption: Mechanism of mPTP inhibition by ER-000444793 vs. CsA.
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The following tables summarize the key quantitative data for ER-000444793 and the reference

compound, Cyclosporin A.

Table 1: In Vitro Efficacy of mPTP Inhibitors

Compound Target Assay IC₅₀ Reference

ER-000444793
mPTP (CypD-

independent)

Ca²⁺-induced

mPTP opening
2.8 µM [1][6]

Cyclosporin A

(CsA)
Cyclophilin D

CsA

displacement

from rhCypD

23 nM [1][6]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the

measured activity.

Application Rationale in Neurodegenerative Disease
Models
While direct studies of ER-000444793 in neurodegenerative models are not yet published,

there is a strong rationale for its use based on the established role of mPTP dysfunction in

these diseases.

Alzheimer's Disease (AD): Amyloid-β (Aβ) peptides can interact with CypD, potentiating

mPTP opening, mitochondrial stress, and neuronal death[9]. Genetic deletion of CypD has

been shown to improve cognitive and synaptic function in AD mouse models[9][13][14]. ER-
000444793 could be used to determine if CypD-independent mPTP inhibition provides

similar or enhanced neuroprotection in cellular models of Aβ toxicity.

Parkinson's Disease (PD): Mitochondrial dysfunction is a central feature of PD. In the MPTP

mouse model of PD, genetic ablation of CypD protects against dopaminergic

neurodegeneration in certain paradigms[15][16]. ER-000444793 can be applied to neuronal

cultures treated with mitochondrial toxins like MPP⁺ (the active metabolite of MPTP) or

rotenone to assess its neuroprotective potential[15].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15576322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101064/
https://www.medchemexpress.com/ER-000444793.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101064/
https://www.medchemexpress.com/ER-000444793.html
https://www.benchchem.com/product/b15576322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2789841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2789841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3304024/
https://pubmed.ncbi.nlm.nih.gov/19362755/
https://www.benchchem.com/product/b15576322?utm_src=pdf-body
https://www.benchchem.com/product/b15576322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292750/
https://pubmed.ncbi.nlm.nih.gov/21529244/
https://www.benchchem.com/product/b15576322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amyotrophic Lateral Sclerosis (ALS): Mitochondrial abnormalities are observed early in ALS

disease progression in mouse models[12]. A different potent, brain-penetrant mPTP inhibitor

(GNX-4728) has been shown to slow disease progression and increase lifespan in an ALS

mouse model, highlighting the therapeutic potential of this mechanism[4][5]. ER-000444793
could be tested in iPSC-derived motor neurons from ALS patients or in other cellular models

to evaluate its effect on cell survival and mitochondrial function[11].
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Caption: Rationale for applying ER-000444793 in neurodegeneration.

Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of ER-
000444793. These assays are fundamental for confirming its mechanism of action before

applying it to more complex disease models.

Protocol 1: Isolation of Mitochondria from Cultured Cells
or Tissue
This is a prerequisite for the subsequent in vitro assays.
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Materials:

Cultured cells (e.g., SH-SY5Y, HeLa) or fresh animal tissue (e.g., mouse liver, brain).

Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1

mM EGTA, pH 7.4. Keep on ice.

Assay Buffer (e.g., KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2. Keep

on ice.

Dounce homogenizer and pestle.

Refrigerated centrifuge.

Procedure:

Harvest cells or finely mince tissue on ice.

Wash the sample with ice-cold PBS.

Resuspend the pellet/tissue in 1 mL of ice-cold MIB.

Homogenize the sample with 15-25 strokes of a tight-fitting Dounce homogenizer on ice.

Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 5 minutes at

4°C to pellet nuclei and unbroken cells.

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes

at 4°C to pellet the mitochondria.

Discard the supernatant. Resuspend the mitochondrial pellet in MIB and repeat the 10,000 x

g centrifugation step to wash the mitochondria.

Resuspend the final mitochondrial pellet in a minimal volume of Assay Buffer.

Determine the protein concentration using a standard method (e.g., BCA assay). Keep

mitochondria on ice for immediate use.
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Protocol 2: Calcium Retention Capacity (CRC) Assay
This assay directly measures the ability of ER-000444793 to inhibit Ca²⁺-induced mPTP

opening.

Materials:

Isolated mitochondria (0.5 mg/mL).

CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 5 mM Glutamate, 5 mM

Malate, pH 7.2.

Calcium Green-5N (or similar low-affinity Ca²⁺ indicator) at a final concentration of 0.5-1.0

µM.

CaCl₂ solution (e.g., 1 mM stock).

ER-000444793 stock solution (in DMSO).

Cyclosporin A (CsA) as a positive control.

Fluorescence plate reader or spectrofluorometer (Excitation ~506 nm, Emission ~531 nm).

Procedure:

In a 96-well black plate, add 200 µL of CRC Assay Buffer containing Calcium Green-5N to

each well.

Add isolated mitochondria to a final concentration of 0.5 mg/mL.

Add ER-000444793 (at various concentrations), CsA (positive control), or DMSO (vehicle

control) to the wells and incubate for 5-10 minutes at room temperature, protected from light.

Begin fluorescence readings. After establishing a baseline, inject pulses of CaCl₂ (e.g., 10-20

nmol per mg of mitochondrial protein) at fixed intervals (e.g., every 60 seconds).

Mitochondria will take up the Ca²⁺, causing a transient spike in fluorescence followed by a

return to baseline.
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mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the

mitochondria can no longer retain the accumulated Ca²⁺.

The CRC is calculated as the total amount of Ca²⁺ added before this sustained fluorescence

increase. Compare the CRC in ER-000444793-treated wells to the control.

Calcium Retention Capacity (CRC) Assay Workflow

1. Isolate Mitochondria 2. Prepare Assay Plate
(Buffer, Ca²⁺ Dye, Mitochondria)

3. Add Compounds
(ER-000444793, Controls) & Incubate 4. Measure Baseline Fluorescence 5. Inject CaCl₂ Pulses Sequentially 6. Monitor Fluorescence for sustained increase (mPTP opening) 7. Calculate Total Ca²⁺ Added (CRC)

Click to download full resolution via product page

Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol 3: Mitochondrial Swelling Assay
This assay measures the physical consequence of mPTP opening—the swelling of the

mitochondrial matrix—by monitoring changes in light absorbance.

Materials:

Isolated mitochondria (0.4-0.5 mg/mL).

Swelling Assay Buffer (same as CRC Assay Buffer, but without the fluorescent dye).

High-concentration CaCl₂ solution (e.g., 20 mM stock) to induce robust swelling.

ER-000444793 stock solution (in DMSO).

Spectrophotometer or plate reader capable of measuring absorbance at 540 nm (A₅₄₀).

Procedure:

In a clear 96-well plate or cuvette, add Swelling Assay Buffer.

Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.
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Add ER-000444793 (at various concentrations) or controls and incubate for 5-10 minutes.

Establish a baseline A₅₄₀ reading.

Add a single, high-concentration bolus of CaCl₂ (e.g., 150-500 nmol per mg protein) to

induce mPTP opening.

Monitor the decrease in A₅₄₀ over time (e.g., every 30 seconds for 10-20 minutes). A

decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Inhibition of swelling is observed as a slower rate of A₅₄₀ decrease compared to the vehicle

control.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm)
Assay
This assay assesses the effect of compounds on the mitochondrial membrane potential, a key

indicator of mitochondrial health. A potent mPTP inhibitor should prevent the collapse of ΔΨm

induced by Ca²⁺.

Materials:

Isolated mitochondria or intact cultured neuronal cells.

Assay Buffer (for isolated mitochondria) or cell culture medium (for intact cells).

Fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or

Rhodamine 123.

CaCl₂ or another mitochondrial stressor.

ER-000444793 stock solution (in DMSO).

FCCP or CCCP as a positive control for depolarization.

Fluorescence plate reader or fluorescence microscope.

Procedure (using TMRM on isolated mitochondria):
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Prepare Assay Buffer containing succinate (5 mM) and rotenone (1 µM) to energize the

mitochondria.

In a 96-well black plate, add the energized Assay Buffer.

Add isolated mitochondria (e.g., 0.5 mg/mL).

Add TMRM to a final concentration of ~200-500 nM and incubate for 10 minutes to allow the

dye to accumulate in the polarized mitochondria.

Add ER-000444793 or controls and incubate for another 5-10 minutes.

Measure baseline fluorescence (Excitation ~548 nm, Emission ~574 nm).

Add a bolus of CaCl₂ (e.g., 150 µM) to trigger mPTP-dependent depolarization.

Monitor the increase in TMRM fluorescence over time. An increase indicates dye release

from the mitochondria due to membrane depolarization.

ER-000444793 should attenuate or delay the Ca²⁺-induced increase in fluorescence.

Mitochondrial Membrane Potential (ΔΨm) Assay Workflow

1. Prepare Energized Mitochondria 2. Incubate with TMRM Dye 3. Add Compounds
(ER-000444793, Controls) 4. Measure Baseline Fluorescence 5. Add CaCl₂ to induce depolarization 6. Monitor for increased fluorescence (ΔΨm collapse) 7. Analyze inhibition of depolarization

Click to download full resolution via product page

Caption: Workflow for the Mitochondrial Membrane Potential Assay.
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[https://www.benchchem.com/product/b15576322#er-000444793-applications-in-
neurodegenerative-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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